![molecular formula C15H16N10 B6453273 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine CAS No. 2549027-92-9](/img/structure/B6453273.png)
7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several heterocyclic rings, including a purine and a triazolopyridazine . These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as triazolothiadiazines, are synthesized using multicomponent reactions . Another related compound, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine, was synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The compound’s structure likely includes a purine ring fused with a triazolopyridazine ring . The exact structure would depend on the positions of the various substituents.Aplicaciones Científicas De Investigación
7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine has been studied for its potential therapeutic applications in a variety of diseases and disorders. Studies have demonstrated that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been investigated for its potential to modulate the immune system and act as an antiviral agent. Furthermore, this compound has been studied for its potential to inhibit the growth of certain cancer cell lines, as well as its potential to induce apoptosis in cancer cells.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to act as inhibitors for various enzymes . These include carbonic anhydrase inhibitors, cholinesterase inhibitors, and others .
Mode of Action
Similar compounds have been found to interact with their targets through specific interactions with different target receptors . This interaction often involves hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . In silico pharmacokinetic and molecular modeling studies have also been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities with potent ic50 values against certain cell lines .
Action Environment
The synthesis of similar compounds has been found to be eco-friendly and involves microwave conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been found to have a variety of biochemical and physiological effects, making it an ideal candidate for further study. However, there are several limitations to using this compound in laboratory experiments. For example, this compound has a short half-life in vivo, making it difficult to study its effects over long periods of time. In addition, this compound has been found to interact with several proteins, making it difficult to study its effects on specific proteins.
Direcciones Futuras
Future research on 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In particular, further research should be conducted on its potential to modulate the immune system and act as an antiviral agent. In addition, further research should be conducted on its potential to inhibit the growth of certain cancer cell lines, as well as its potential to induce apoptosis in cancer cells. Furthermore, further research should be conducted on its potential to interact with other proteins, such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Finally, further research should be conducted on its potential to be used as a novel therapeutic agent for a variety of diseases and disorders.
Métodos De Síntesis
7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine can be synthesized in a two-step process. The first step involves the reaction of 1-methyl-6-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)acetamide with a base, such as sodium carbonate, in a mixture of aqueous ethanol and acetic acid. This reaction produces the desired product, this compound. The second step involves the reaction of this compound with a reducing agent, such as sodium borohydride, to reduce the pyridazinone ring. This reaction produces the desired product, this compound.
Propiedades
IUPAC Name |
7-methyl-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-22-9-18-14-13(22)15(17-8-16-14)24-6-4-23(5-7-24)12-3-2-11-20-19-10-25(11)21-12/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTCTKKYHOMZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.